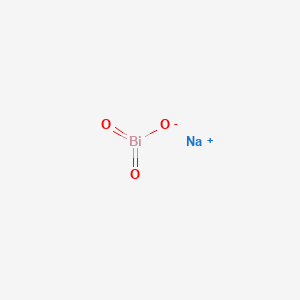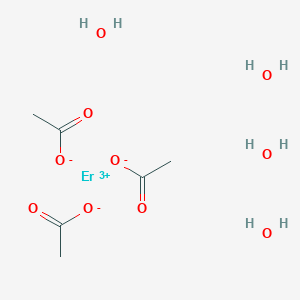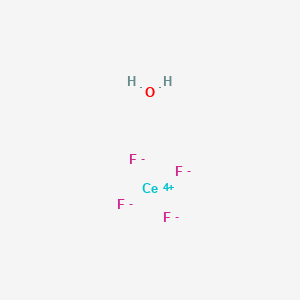
Sodium hexachloroosmiate(IV) dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium hexachloroosmiate(IV) dihydrate is a coordination compound with the chemical formula Cl₆Na₂Os·2H₂O. It is a white, crystalline substance with a melting point of 230°C and a density of 2.8 g/cm³ . This compound belongs to the class of sulfides and has been utilized in various scientific research applications, particularly in electron microscopy and studies involving leukocytes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium hexachloroosmiate(IV) dihydrate can be synthesized through the reaction of osmium tetroxide (OsO₄) with sodium chloride (NaCl) in the presence of hydrochloric acid (HCl). The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity osmium tetroxide and sodium chloride. The reaction is carried out in large reactors with precise control over temperature and pressure to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Sodium hexachloroosmiate(IV) dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state osmium compounds.
Substitution: It can undergo ligand substitution reactions where chloride ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrazine (N₂H₄) are used.
Substitution: Ligands such as ammonia (NH₃) and phosphines (PR₃) are commonly used in substitution reactions.
Major Products:
Oxidation: Higher oxidation state osmium compounds.
Reduction: Lower oxidation state osmium compounds.
Substitution: Various ligand-substituted osmium complexes.
Scientific Research Applications
Sodium hexachloroosmiate(IV) dihydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which sodium hexachloroosmiate(IV) dihydrate exerts its effects involves its interaction with cellular components. In biological systems, it can inhibit the synthesis of leukocytes by interfering with DNA replication and protein synthesis. The compound’s ability to produce chlorides also plays a role in its antileukemic properties .
Comparison with Similar Compounds
- Sodium hexachloroosmate(IV) dihydrate
- Disodium hexachloroosmate
- Osmium(IV) sodium chloride
- Sodium hexachloroosmate(2-) hydrate (2:1:2)
- Sodium hexachloroosmate(IV) hydrate (CAS 207683-17-8)
Comparison: Sodium hexachloroosmiate(IV) dihydrate is unique due to its specific coordination environment and its applications in electron microscopy and antileukemic research. While similar compounds may share some chemical properties, this compound’s specific interactions with biological systems and its use in high-precision scientific applications set it apart .
Properties
IUPAC Name |
disodium;hexachloroosmium(2-);dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.2Na.2H2O.Os/h6*1H;;;2*1H2;/q;;;;;;2*+1;;;+4/p-6 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYXGIDSNQSMRK-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Na+].[Na+].Cl[Os-2](Cl)(Cl)(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H4Na2O2Os |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














